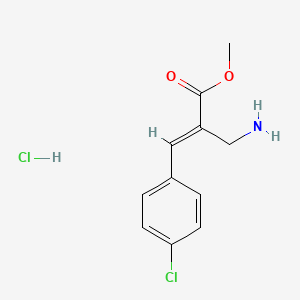

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

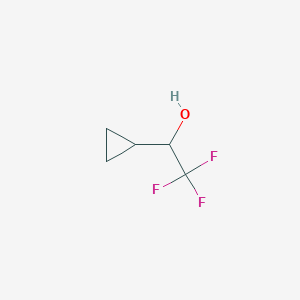

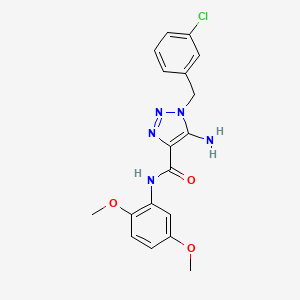

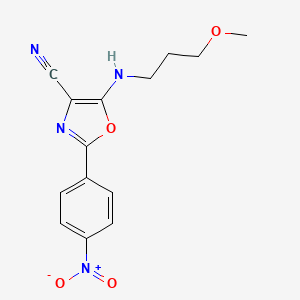

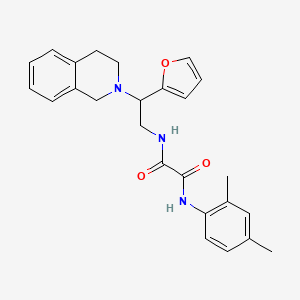

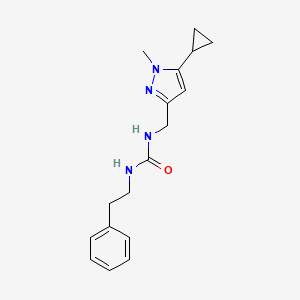

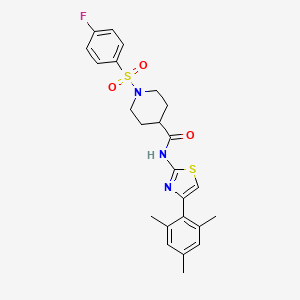

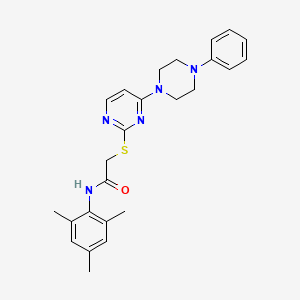

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, and spectral properties.Applications De Recherche Scientifique

Polymeric Protecting Groups : Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride has been explored in the context of polymeric protecting groups. Gormanns and Ritter (1994) synthesized a monomer that was homo- and copolymerized with methyl acrylate, showcasing its potential as an interesting polymeric amino protecting group (Gormanns & Ritter, 1994).

Leather Industry Applications : Thamizharasi, Srinivas, Sulochana, and Reddy (1999) investigated the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate. They synthesized polymers that were used as binders in the leather industry, demonstrating practical applications in material science and industry (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

Synthesis of Baclofen Hydrochloride : Yu Xinhong (2010) utilized methyl 3-(4-chlorophenyl) acrylate in the synthesis of Baclofen hydrochloride, an antispastic agent. This showcases its use in medicinal chemistry (Yu Xinhong, 2010).

Antioxidant and Antitumor Activities : El-Moneim, El‐Deen, and El-Fattah (2011) evaluated the antioxidant and antitumor activities of certain nitrogen heterocycles derived from similar chlorophenyl compounds, indicating its potential in biomedical research (El-Moneim, El‐Deen, & El-Fattah, 2011).

Corrosion Inhibition in Mild Steel : Baskar, Kesavan, Gopiraman, and Subramanian (2014) synthesized photo-cross-linkable polymers using a chlorophenyl compound and evaluated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating its application in material science and engineering (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

Synthesis of Nitrogen Heterocycles : Kushnir, Voloshchuk, Marchenko, and Vovk (2015) synthesized ammonium salts of a related compound, showing inhibitory activity with respect to superoxide generation in mitochondria, which has implications for biomedical research (Kushnir, Voloshchuk, Marchenko, & Vovk, 2015).

Safety And Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact.

Orientations Futures

This could involve potential applications for the compound, areas where further research is needed, or potential modifications that could be made to the compound to enhance its properties or activity.

Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied. For a specific compound, it’s best to consult the primary literature or authoritative databases. If you have any other questions or need information on a different topic, feel free to ask!

Propriétés

IUPAC Name |

methyl (E)-2-(aminomethyl)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-6H,7,13H2,1H3;1H/b9-6+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIERMPLEIQNYGB-MLBSPLJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(C=C1)Cl)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(C=C1)Cl)/CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2405327.png)

![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)

![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)

![[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride](/img/structure/B2405344.png)